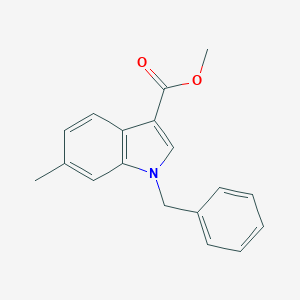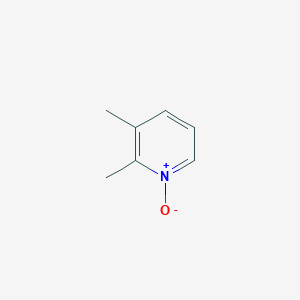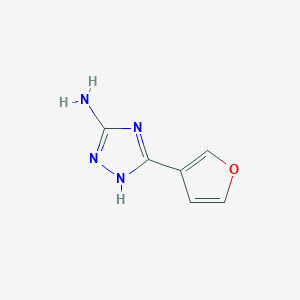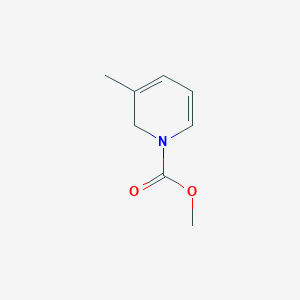![molecular formula C28H23N3O5 B070608 2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate CAS No. 174568-68-4](/img/structure/B70608.png)
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction 2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate is a complex organic compound, researched for its potential in synthesizing heterocyclic systems and other chemical properties.
Synthesis Analysis The synthesis of related compounds often involves the reaction of specific precursors. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, a related compound, is prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane (Toplak, Svete, Stanovnik, & Grdadolnik, 1999). Such methods are crucial in the synthesis of multifunctional compounds that can lead to various heterocyclic systems.
Molecular Structure Analysis The molecular structure of related compounds is often elucidated using techniques like X-ray diffraction. For example, the molecular structure of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5] undecane-2,4-dione was determined using elemental analysis, IR, UV-vis spectra, and X-ray diffraction analysis (Zeng, Wu-Lan, Cai, Xue, Guo, & Huan-Mei, 2013).
Chemical Reactions and Properties These compounds are known for participating in various chemical reactions, leading to the formation of heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford various derivatives (Ornik, Čadež, Stanovnik, & Tislér, 1990).
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands for in vivo measurement of amyloid in the brains of patients with Alzheimer's disease represents a significant advancement. Radioligands like [18F]FDDNP and [11C]PIB have been studied in patients and healthy controls, showing a robust difference in PIB retention between mild Alzheimer's patients and controls. This imaging technique facilitates early detection of Alzheimer's disease and could be a valuable tool in evaluating new antiamyloid therapies (Nordberg, 2007).
Antimicrobial Agents
Monoterpenes, such as p-Cymene, are found in over 100 plant species and exhibit a range of biological activities, including antimicrobial effects. The urgent need for new antimicrobial substances to treat communicable diseases, which are becoming more prevalent due to globalization and the evolution of antimicrobial resistance, has led to extensive investigation into the antimicrobial properties of compounds like p-Cymene. This compound's role in traditional medicines as an antimicrobial agent highlights the potential for future studies on its in vivo efficacy and safety (Marchese et al., 2017).
Optoelectronic Materials
The design and development of new conjugated systems for organic optoelectronics have significantly benefited from the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems. Such materials are valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs), which may benefit from the structural and functional properties of compounds related to "2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate" (Lipunova et al., 2018).
properties
CAS RN |
174568-68-4 |
|---|---|
Product Name |
2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate |
Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)19-8-7-18(13-22(19)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3 |
InChI Key |
GXCPCIODYFPPQV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)
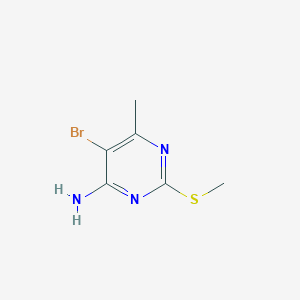
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)

